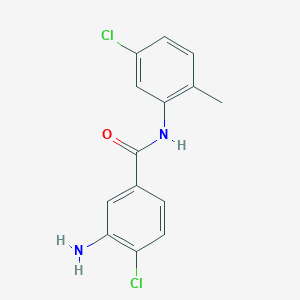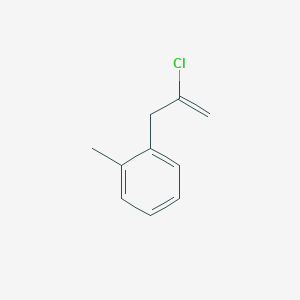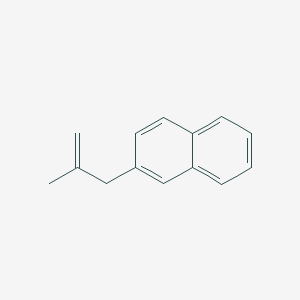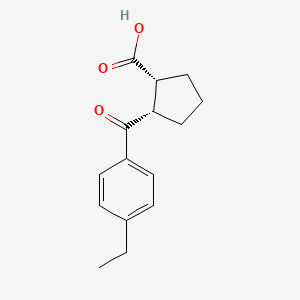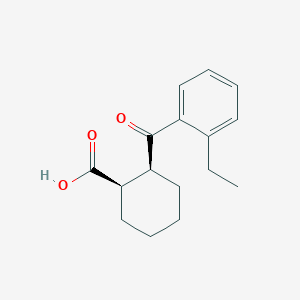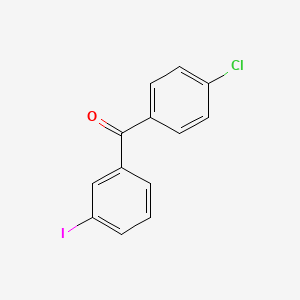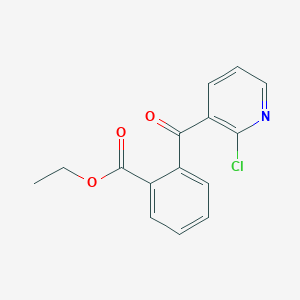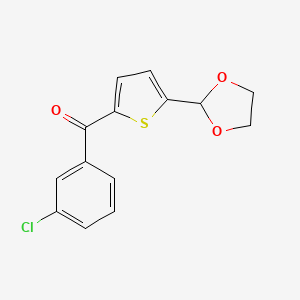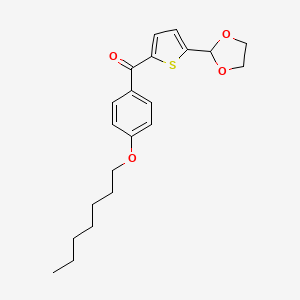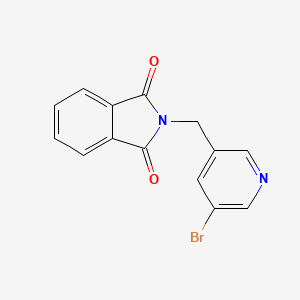
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione
概要
説明
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . For 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione, the synthetic route may involve the following steps:
Starting Materials: 5-Bromopyridine-3-carboxaldehyde and phthalic anhydride.
Condensation Reaction: The 5-Bromopyridine-3-carboxaldehyde is reacted with phthalic anhydride in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions in a solvent like acetic acid.
Cyclization: The intermediate product undergoes cyclization to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. One such method includes solventless conditions and the use of mild reaction conditions . For example, the reaction can be carried out by simple heating and using a green catalyst to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications, including:
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound can be used in the development of photochromic materials and polymer additives.
Biological Studies: It can be used in biological studies to investigate its potential as an enzyme inhibitor or receptor ligand.
作用機序
The mechanism of action of 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)isoindoline-1,3-dione: This compound has a hydroxyphenyl group instead of a bromopyridine group, which may result in different chemical reactivity and biological activity.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound features a dioxopiperidinyl group, which may confer different properties compared to the bromopyridinyl group.
Uniqueness
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the bromopyridine moiety, which can participate in various substitution reactions and potentially enhance its biological activity. The combination of the isoindoline-1,3-dione core with the bromopyridine group makes it a versatile compound for diverse applications in scientific research and industry.
特性
IUPAC Name |
2-[(5-bromopyridin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEBJWHBKRIOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629406 | |
| Record name | 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219660-71-6 | |
| Record name | 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)
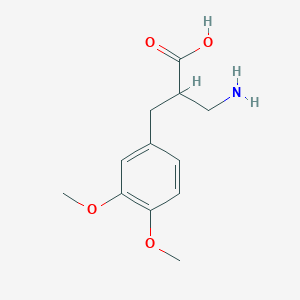
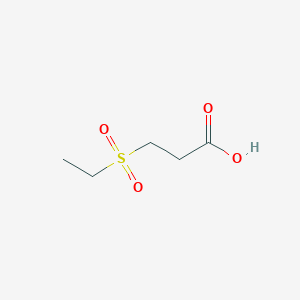
![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)
